

Spectroscopic Profile of 4-tert-butyl-2-iodo-aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Tert-butyl-2-iodo-aniline**

Cat. No.: **B143962**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough spectroscopic characterization of molecular compounds is fundamental. This guide provides a comparative analysis of the spectroscopic properties of **4-tert-butyl-2-iodo-aniline** and its structural analogs, 4-tert-butylaniline and 2-iodoaniline. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a baseline for identification, purity assessment, and structural elucidation.

This guide presents a summary of available experimental and predicted spectroscopic data. While experimental data for the comparator compounds are readily available, the NMR data for **4-tert-butyl-2-iodo-aniline** is predicted due to the limited availability of public experimental spectra.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-tert-butyl-2-iodo-aniline** and its comparators.

Table 1: ^1H NMR Spectroscopic Data (Predicted for **4-tert-butyl-2-iodo-aniline**)

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
4-tert-butyl-2- iodo-aniline	~7.6 (Predicted)	d	1H	Ar-H
	~7.2 (Predicted)	dd	1H	Ar-H
	~6.8 (Predicted)	d	1H	Ar-H
	~4.2 (Predicted)	s (br)	2H	-NH ₂
	1.29 (Predicted)	s	9H	-C(CH ₃) ₃
4-tert-butylaniline	7.21	d	2H	Ar-H
	6.63	d	2H	Ar-H
	3.56	s (br)	2H	-NH ₂
	1.29	s	9H	-C(CH ₃) ₃
2-iodoaniline	7.65	dd	1H	Ar-H
	7.17	td	1H	Ar-H
	6.78	d	1H	Ar-H
	6.51	td	1H	Ar-H
	4.01	s (br)	2H	-NH ₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted for **4-tert-butyl-2-iodo-aniline**)

Compound	Chemical Shift (δ) [ppm]	Assignment
4-tert-butyl-2-iodo-aniline	~147 (Predicted)	C-NH ₂
~145 (Predicted)	C-tert-butyl	
~138 (Predicted)	Ar-CH	
~129 (Predicted)	Ar-CH	
~118 (Predicted)	Ar-CH	
~88 (Predicted)	C-I	
~34 (Predicted)	-C(CH ₃) ₃	
~31 (Predicted)	-C(CH ₃) ₃	
4-tert-butylaniline	144.1	C-NH ₂
140.2	C-tert-butyl	
126.1	Ar-CH	
114.6	Ar-CH	
34.0	-C(CH ₃) ₃	
31.6	-C(CH ₃) ₃	
2-iodoaniline	146.7	C-NH ₂
139.3	Ar-CH	
129.3	Ar-CH	
119.9	Ar-CH	
115.1	Ar-CH	
83.6	C-I	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Assignment
4-tert-butyl-2-iodo-aniline	~3400-3500 (Vapor Phase)	N-H stretch (amine)
~2850-2970 (Vapor Phase)	C-H stretch (aliphatic)	
~1600 (Vapor Phase)	N-H bend (amine)	
~1500, ~1460 (Vapor Phase)	C=C stretch (aromatic)	
4-tert-butylaniline	3448, 3365	N-H stretch (amine)
2961	C-H stretch (aliphatic)	
1622	N-H bend (amine)	
1515	C=C stretch (aromatic)	
2-iodoaniline	3433, 3343	N-H stretch (amine)
1618	N-H bend (amine)	
1482, 1443	C=C stretch (aromatic)	

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4-tert-butyl-2-iodo-aniline	275 [M] ⁺	260 [M-CH ₃] ⁺
4-tert-butylaniline	149 [M] ⁺	134 [M-CH ₃] ⁺
2-iodoaniline	219 [M] ⁺	92 [M-I] ⁺

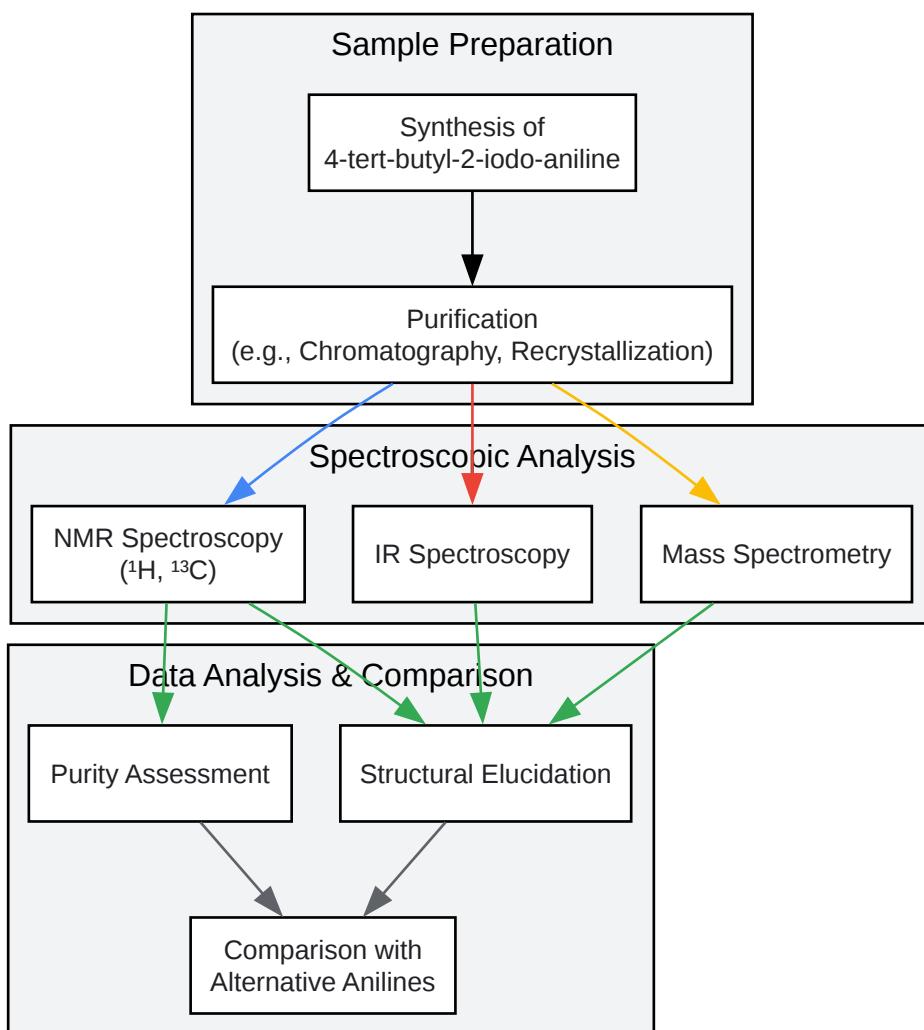
Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Actual experimental conditions may vary depending on the instrument and specific laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the aniline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected carbon chemical shift range (typically 0-160 ppm).
 - A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum prior to running the sample.
 - Scan the sample over the mid-IR range (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
 - Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural confirmation.

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a substituted aniline like **4-tert-butyl-2-iodo-aniline** is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **4-tert-butyl-2-iodo-aniline**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-tert-butyl-2-iodo-aniline: A Comparative Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143962#spectroscopic-characterization-of-4-tert-butyl-2-iodo-aniline\]](https://www.benchchem.com/product/b143962#spectroscopic-characterization-of-4-tert-butyl-2-iodo-aniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com